molecular formula C27H23FN4O2S B2841536 N-benzyl-3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1028072-13-0

N-benzyl-3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide

Cat. No. B2841536
CAS RN: 1028072-13-0
M. Wt: 486.57
InChI Key: LBQLPCORKFHBCR-UHFFFAOYSA-N
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Description

N-benzyl-3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a useful research compound. Its molecular formula is C27H23FN4O2S and its molecular weight is 486.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research has been conducted on the synthesis of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone, highlighting their bioactivities. For instance, a study by Zeng et al. (2016) synthesized twenty arylsulfonamide derivatives and evaluated their bioactivities against Ralstonia solanacearum and Gibberella zeae. The study found that specific derivatives exhibited excellent activity, surpassing that of commercial bactericides and fungicides. The structure-activity relationships indicated that electron-withdrawing substitutes on the benzene rings of arylamino and arylsulfonamido moieties might improve the bioactivity of target compounds (Zhigang Zeng et al., 2016).

Antiviral Properties

Eldebss et al. (2015) reported on the design, synthesis, and biological evaluation of a novel series of benzo[d]imidazole-based heterocycles as antiviral agents. These compounds were evaluated for their inhibitory activities against HIV-1, HCV, SSPE, and H1N1, displaying promising results. The study also explored the molecular basis of action, including in vitro and in silico screening against viral enzymes, highlighting the potential of these compounds as broad-spectrum antiviral agents (Taha M. A. Eldebss et al., 2015).

Antitumor Activity

Another area of interest is the antitumor activity of 3-benzyl-substituted-4(3H)-quinazolinones. Al-Suwaidan et al. (2016) designed, synthesized, and evaluated a novel series of these compounds for their in vitro antitumor activity. The study demonstrated significant broad-spectrum antitumor activity for specific derivatives, with activities against CNS, renal, and breast cancer cell lines. Molecular docking studies were also performed to understand the mechanism of action, such as the inhibition of EGFR-TK and B-RAF kinase in melanoma cell lines (Ibrahim A. Al-Suwaidan et al., 2016).

properties

IUPAC Name

N-benzyl-3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O2S/c28-20-10-6-9-19(15-20)17-35-27-31-22-12-5-4-11-21(22)25-30-23(26(34)32(25)27)13-14-24(33)29-16-18-7-2-1-3-8-18/h1-12,15,23H,13-14,16-17H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQLPCORKFHBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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